2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime is a chemical compound with the molecular formula C19H18FN3O5 and a molecular weight of 387.36 g/mol . This compound is characterized by the presence of a dinitrophenyl group, a cyclohexanone moiety, and a fluorobenzyl oxime group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe in molecular biology experiments.
Medicine: Research into its potential therapeutic applications, such as its use as a drug candidate or in drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime include:
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime: This compound has a similar structure but with a different position of the fluorine atom on the benzyl group.
2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime: This compound has an additional chlorine atom on the benzyl group, which may affect its chemical properties and reactivity
Properties
IUPAC Name |
(E)-2-(2,4-dinitrophenyl)-N-[(3-fluorophenyl)methoxy]cyclohexan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c20-14-5-3-4-13(10-14)12-28-21-18-7-2-1-6-16(18)17-9-8-15(22(24)25)11-19(17)23(26)27/h3-5,8-11,16H,1-2,6-7,12H2/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRACCRAIQCOC-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OCC2=CC(=CC=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.